2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one
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Overview
Description
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one typically involves the reaction of anthranilic acid with phenyl isothiocyanate to form a quinazolinone intermediate. This intermediate is then further reacted with various substituted amines to yield the final product . The reaction conditions often include refluxing in an appropriate solvent, such as methanol or ethanol, and the use of catalysts like phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions are usually carried out under controlled temperatures and in solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer cell proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar biological activities.
4-Phenoxyquinazoline: Known for its anticancer properties.
2-Phenoxyquinoxaline: Exhibits antibacterial and antifungal activities
Uniqueness
What sets 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one apart is its unique structure, which allows for specific interactions with molecular targets. This specificity enhances its potential as a therapeutic agent, particularly in cancer treatment .
Properties
CAS No. |
651059-06-2 |
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Molecular Formula |
C28H21N3O |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[4-(C-methyl-N-phenylcarbonimidoyl)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C28H21N3O/c1-20(29-23-12-6-3-7-13-23)21-16-18-24(19-17-21)31-27(22-10-4-2-5-11-22)30-26-15-9-8-14-25(26)28(31)32/h2-19H,1H3 |
InChI Key |
MVUPGMJNFSHMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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